(2-Isopropylpyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-propan-2-ylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWUXGVRLMGZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Isopropylpyridin 3 Yl Methanol and Analogues
Retrosynthetic Analysis and Strategic Precursor Selection
A retrosynthetic analysis of (2-Isopropylpyridin-3-yl)methanol reveals several potential synthetic disconnections. The primary C-C bond formations can be envisioned between the pyridine (B92270) ring and the isopropyl group, or the bond connecting the hydroxymethyl group. A common strategy involves the disconnection of the hydroxymethyl group, leading back to a 2-isopropylpyridine-3-carboxylic acid or its ester derivative. This precursor can then be reduced to the target alcohol.
Alternatively, a disconnection at the C2-isopropyl bond suggests a precursor such as 3-(hydroxymethyl)pyridine, which would require a regioselective introduction of the isopropyl group at the 2-position. Another approach involves the construction of the substituted pyridine ring from acyclic precursors already containing the necessary carbon framework.
The selection of a strategic precursor is crucial and often depends on the commercial availability of starting materials, the desired scale of the synthesis, and the efficiency of the key transformations. For instance, nicotinic acid (pyridine-3-carboxylic acid) and its esters are readily available and serve as common starting points for the synthesis of 3-substituted pyridines.
Pyridine Ring Formation Strategies and Regioselective Synthesis
While the functionalization of a pre-existing pyridine ring is a common approach, the de novo synthesis of the substituted pyridine ring offers an alternative route. Classical methods for pyridine synthesis, such as the Hantzsch pyridine synthesis, involve the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonium salt. By carefully selecting the appropriate starting materials, a substituted dihydropyridine is formed, which can then be oxidized to the corresponding pyridine. For the synthesis of this compound, this would entail a multi-component reaction designed to place the isopropyl and a precursor to the hydroxymethyl group at the desired positions.
Regioselectivity is a significant challenge in the functionalization of pre-existing pyridine rings. The electronic nature of the pyridine ring, with its electron-deficient character, influences the position of electrophilic and nucleophilic attack. Directed ortho-metalation (DoM) is a powerful strategy to achieve regioselective functionalization. In the case of a substituted pyridine, a directing group can guide the deprotonation to an adjacent position, allowing for the introduction of a new substituent. For instance, a protected hydroxymethyl group at the 3-position could potentially direct the lithiation and subsequent isopropylation to the 2-position.
Introduction and Functionalization of the Isopropyl and Hydroxymethyl Moieties
The introduction of the isopropyl and hydroxymethyl groups can be achieved through various synthetic transformations.
Introduction of the Isopropyl Group:
Grignard Reactions: A common method for introducing alkyl groups onto a pyridine ring is through the reaction of a halopyridine with an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide). For example, a 2-halopyridine derivative can be coupled with isopropylmagnesium bromide in the presence of a suitable catalyst, such as a palladium or nickel complex, to form the 2-isopropylpyridine (B1293918) skeleton.
Friedel-Crafts Alkylation: While less common for electron-deficient pyridines, Friedel-Crafts-type alkylations can sometimes be employed under specific conditions.
Introduction of the Hydroxymethyl Group:
Reduction of Carboxylic Acids and Esters: A highly reliable method for obtaining a hydroxymethyl group is the reduction of a corresponding carboxylic acid or ester. Reagents such as lithium aluminum hydride (LiAlH₄) are effective for this transformation. For instance, 2-isopropylnicotinic acid or its ethyl ester can be reduced to afford this compound.
Reaction with Formaldehyde: A lithiated pyridine derivative can react with formaldehyde to introduce the hydroxymethyl group. For example, if 2-isopropylpyridine can be selectively lithiated at the 3-position, subsequent quenching with formaldehyde would yield the target compound.
A plausible synthetic route starting from ethyl nicotinate is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Isopropylation | Isopropylmagnesium bromide, Pd or Ni catalyst | Ethyl 2-isopropylnicotinate |
| 2 | Reduction | Lithium aluminum hydride (LiAlH₄), THF | This compound |
Optimization of Reaction Parameters and Yield Enhancement Techniques
The efficiency of the synthesis of this compound can be significantly influenced by the optimization of reaction parameters.
For Grignard coupling reactions, key parameters include:
Catalyst: The choice of palladium or nickel catalyst and the corresponding ligands can impact the reaction rate and yield.
Solvent: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typically used.
Temperature: The reaction temperature needs to be controlled to manage the reactivity of the Grignard reagent.
For the reduction of the ester, optimization involves:
Reducing Agent: While LiAlH₄ is highly effective, other reducing agents like sodium borohydride in the presence of activating agents could be explored for milder conditions.
Stoichiometry: The molar ratio of the reducing agent to the ester is critical for complete conversion.
Work-up Procedure: Careful quenching of the reaction and subsequent extraction are necessary to maximize the isolated yield of the alcohol.
Techniques to enhance yield include performing reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of sensitive reagents and intermediates, and purification of intermediates at each step to avoid the accumulation of impurities that could interfere with subsequent reactions.
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. For the synthesis of this compound, several green chemistry principles can be applied:
Catalysis: Utilizing catalytic methods, such as the palladium-catalyzed Grignard coupling, is inherently greener than stoichiometric reactions as it reduces waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle. Multi-component reactions for pyridine ring formation can exhibit high atom economy.
Safer Solvents: Exploring the use of greener solvents, such as bio-based solvents or even water, can reduce the environmental impact of the synthesis.
Energy Efficiency: Employing microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods.
Renewable Feedstocks: While not always straightforward for complex heterocycles, investigating the use of starting materials derived from renewable resources is a long-term goal in green chemistry.
Stereoselective Synthetic Pathways for Chiral Analogues
The development of stereoselective synthetic pathways is crucial for producing enantiomerically pure analogues of this compound, particularly if the molecule or its derivatives are intended for biological applications. If a chiral center is introduced, for example, by modifying the isopropyl or hydroxymethyl group, asymmetric synthesis strategies become essential.
Asymmetric Catalysis: Chiral catalysts can be employed to induce enantioselectivity in key bond-forming reactions. For instance, an asymmetric version of the Grignard coupling reaction could be developed using a chiral ligand for the metal catalyst.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.
Resolution: A racemic mixture of a chiral analogue can be separated into its individual enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Chiral Pool Synthesis: Starting from a readily available enantiomerically pure precursor (the chiral pool) can be an effective strategy to synthesize a target molecule with a defined stereochemistry.
For example, if a chiral alcohol analogue is desired, the reduction of a ketone precursor using a chiral reducing agent, such as a CBS catalyst (Corey-Bakshi-Shibata), could provide one enantiomer in excess.
Chemical Reactivity and Mechanistic Investigations of 2 Isopropylpyridin 3 Yl Methanol
Oxidative Transformations of the Hydroxymethyl Group to Carbonyl and Carboxylic Acid Derivatives
The primary hydroxymethyl group at the C3 position of (2-Isopropylpyridin-3-yl)methanol is susceptible to oxidation, yielding either the corresponding aldehyde, 2-isopropylnicotinaldehyde, or the carboxylic acid, 2-isopropylnicotinic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions employed.
Selective Oxidation to Aldehyd: Mild and selective oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a particularly effective reagent for the oxidation of heterocyclic, benzylic, and allylic alcohols to their corresponding aldehydes and ketones. mychemblog.com The reaction is typically performed under heterogeneous conditions in solvents like dichloromethane or chloroform at room temperature. mychemblog.com For this compound, treatment with activated MnO₂ would selectively yield 2-isopropylnicotinaldehyde. The reaction proceeds on the surface of the MnO₂ solid. jove.com
Oxidation to Carboxylic Acid: Stronger oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. Reagents such as potassium permanganate (KMnO₄) under acidic or alkaline conditions, or chromic acid (generated in situ from CrO₃ and sulfuric acid, i.e., Jones reagent), are commonly used for this transformation. The intermediate aldehyde is formed transiently but is rapidly oxidized further in the aqueous reaction medium.
Another synthetic route involves a two-step process where nicotinic acid is first converted to nicotinic acid N-oxide, which can then be acetylated and deoxygenated to produce 2-acetylnicotinic acid. google.com This highlights the utility of N-oxide chemistry in functionalizing the pyridine (B92270) ring, which can be an alternative pathway to substituted nicotinic acids.
The Corey-Gilman-Ganem reaction provides a method for the direct conversion of allylic or benzylic alcohols to methyl esters using MnO₂, sodium cyanide (NaCN), and methanol (B129727). mychemblog.com This presents a potential pathway to synthesize methyl 2-isopropylnicotinate directly from this compound.
| Starting Material | Reagent(s) | Product | Product Class |
|---|---|---|---|
| This compound | Manganese Dioxide (MnO₂) | 2-Isopropylnicotinaldehyde | Aldehyde |
| This compound | Potassium Permanganate (KMnO₄) | 2-Isopropylnicotinic Acid | Carboxylic Acid |
| This compound | MnO₂, NaCN, Methanol | Methyl 2-isopropylnicotinate | Ester |
Reactivity Profiles Involving the Pyridine Nitrogen Atom and Aromatic Ring System
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property makes it reluctant to undergo electrophilic aromatic substitution (SEAr). youtube.com The lone pair on the nitrogen atom readily reacts with acids (Brønsted or Lewis), which further deactivates the ring by introducing a positive charge. youtube.comwikipedia.org
When electrophilic substitution does occur, it is highly regioselective, favoring attack at the C3 (meta) position. In this compound, the C3 position is already substituted, so substitution would be directed to the C5 position, which is meta to the nitrogen. The isopropyl and hydroxymethyl groups are weakly activating ortho-, para-directors, but their influence is generally overridden by the powerful deactivating and meta-directing effect of the pyridine nitrogen. libretexts.org
A common and effective strategy to overcome the low reactivity of the pyridine ring is to first convert it to its corresponding N-oxide. wikipedia.org
Pyridine N-Oxide Formation and Reactivity: this compound can be oxidized at the nitrogen atom using reagents like hydrogen peroxide in acetic acid or a peroxy acid (e.g., m-CPBA) to form this compound 1-oxide. The N-oxide functionality dramatically alters the reactivity of the ring. wikipedia.org The oxygen atom can donate electron density back into the ring via resonance, thereby activating the C2 (ortho) and C4 (para) positions towards electrophilic attack. semanticscholar.org This activation allows for a range of substitution reactions, such as nitration or halogenation, to occur under milder conditions than required for the parent pyridine.
For the N-oxide of this compound, electrophilic attack would be directed to the C4 and C6 positions. Following the substitution reaction, the N-oxide can be readily deoxygenated back to the pyridine using reducing agents like PCl₃ or through catalytic hydrogenation, providing access to 4- and 6-substituted derivatives that are not directly accessible from the parent heterocycle. wikipedia.orgsemanticscholar.org
Functional Group Interconversions and Modifications of the Isopropyl Substituent
Direct functionalization of the isopropyl group on the pyridine ring is challenging due to the high bond dissociation energy of sp³ C-H bonds compared to other reactive sites in the molecule. While methods for C-H functionalization have advanced significantly, their application to simple alkyl groups on electron-deficient heterocycles like pyridine is not straightforward. acs.org
Research into ruthenium-catalyzed C-H methylation has shown that attempts to functionalize the C(sp³)–H bonds of 2-isopropylpyridine (B1293918) have been unsuccessful, indicating the difficulty of this transformation. liverpool.ac.uk The heterobenzylic C-H bonds of a methyl group at the 2- or 4-position of a pyridine ring are more activated and can undergo chlorination via a polar pathway involving the formation of enamine tautomers. nih.gov However, this reactivity does not readily extend to the secondary and primary C-H bonds of an isopropyl group.
Therefore, selective modification of the isopropyl substituent in the presence of the hydroxymethyl group and the pyridine ring would likely require highly specialized reagents or catalytic systems that are not yet established for this specific substrate. Transformations at this position are not well-documented.
Reductive Chemistry of this compound and its Derivatives
The pyridine ring of this compound can be fully reduced to a piperidine ring through catalytic hydrogenation. This transformation is of significant interest as piperidines are common structural motifs in pharmaceuticals. liverpool.ac.uk
The hydrogenation of pyridines typically requires a catalyst and a hydrogen source. Heterogeneous catalysts such as platinum oxide (PtO₂, Adams' catalyst), rhodium on carbon (Rh/C), or rhodium(III) oxide (Rh₂O₃) are effective for this purpose. liverpool.ac.ukasianpubs.org The reactions are often carried out under hydrogen pressure (50-70 bar) and may require acidic conditions to protonate the pyridine nitrogen, which can facilitate the reduction. asianpubs.orgresearchgate.net For instance, catalytic hydrogenation using PtO₂ in glacial acetic acid is a common method for reducing substituted pyridines to the corresponding piperidines. asianpubs.org Applying these conditions to this compound would yield (2-Isopropylpiperidin-3-yl)methanol.
More recent methodologies, such as iridium- or ruthenium-catalyzed reductive hydroxymethylation, allow for the dearomatization of activated pyridines while simultaneously adding a hydroxymethyl group. nih.govrsc.org While these methods build complexity, they underscore the advances in catalytic dearomatization reactions that can lead to highly functionalized piperidine structures.
| Starting Material | Reagent(s) | Solvent | Product |
|---|---|---|---|
| Substituted Pyridine | PtO₂, H₂ (50-70 bar) | Glacial Acetic Acid | Substituted Piperidine |
| Substituted Pyridine | Rh₂O₃, H₂ (5 bar) | Trifluoroethanol (TFE) | Substituted Piperidine |
Detailed Mechanistic Elucidation of Key Organic Transformations
Mechanism of MnO₂ Oxidation: The oxidation of the hydroxymethyl group by manganese dioxide is believed to proceed via a radical mechanism on the surface of the oxidant. jove.comjove.com The key steps are:
Adsorption: The alcohol adsorbs onto the surface of the MnO₂.
Complex Formation: The hydroxyl group coordinates to a manganese center.
Electron Transfer & H-Abstraction: A concerted or stepwise process occurs where Mn(IV) is reduced to Mn(III) as a hydrogen atom is transferred from the carbon bearing the hydroxyl group. This generates a resonance-stabilized radical intermediate.
Second Electron Transfer: Further electron rearrangement and reduction of Mn(III) to Mn(II) leads to the formation of the aldehyde product.
Desorption: The newly formed aldehyde desorbs from the manganese oxide surface. jove.comjove.com
Mechanism of Electrophilic Aromatic Substitution on Pyridine vs. Pyridine N-Oxide: In the electrophilic substitution of pyridine, the aromatic ring acts as a nucleophile. Attack by an electrophile (E⁺) leads to a resonance-stabilized cationic intermediate (a sigma complex). For attack at the C3 (meta) position, the positive charge is delocalized over three carbon atoms. However, for attack at the C2 (ortho) or C4 (para) positions, one of the resonance structures places the positive charge directly on the highly electronegative nitrogen atom, which is energetically unfavorable. Consequently, the transition state leading to the meta product is lower in energy, resulting in meta-selectivity. youtube.com
In contrast, for a pyridine N-oxide, the oxygen atom can participate in resonance. During electrophilic attack at the C2 or C4 positions, a key resonance contributor can be drawn where the positive charge is delocalized onto the oxygen atom, forming a stable structure that satisfies the octet rule for all atoms. This additional stabilization is not possible for attack at the C3 position. Therefore, the activation barriers for ortho and para attack are significantly lowered, leading to substitution at these positions. wikipedia.org
Photochemical and Thermal Activation Studies of the Compound
The pyridine moiety can be activated under photochemical conditions to participate in reactions that are not accessible through thermal pathways. Modern photochemical methods often utilize photoredox catalysis to generate radical intermediates under mild conditions. acs.org
A general strategy for the functionalization of pyridines involves their single-electron reduction to form pyridinyl radicals. nih.gov The process typically begins with the protonation of the pyridine nitrogen, followed by reduction of the resulting pyridinium (B92312) ion by an excited-state photocatalyst. This generates a neutral pyridinyl radical. This radical species can then engage in coupling reactions with other radicals, such as those derived from allylic C-H bonds, to form new C-C bonds. acs.org This approach offers distinct regioselectivity compared to classical Minisci-type reactions. acs.org
While specific studies on this compound are not available, it is plausible that it could undergo such photochemical transformations. Irradiation in the presence of a suitable photocatalyst, an acid, and a radical precursor could lead to functionalization at the C4 or C6 positions of the pyridine ring.
Thermal activation of simple pyridines can lead to isomerization products through high-energy intermediates like Dewar pyridines and azaprismanes, though these reactions typically require harsh conditions such as vapor-phase irradiation and are less synthetically useful for functionalization. researchgate.net
Derivatives and Analogues: Synthesis and Structure Property Relationships
Design and Synthesis of Novel (2-Isopropylpyridin-3-yl)methanol Analogues
The rational design of novel analogues of this compound is primarily driven by the goal of modulating its physicochemical and potential biological properties. Synthetic strategies are often multi-step processes, leveraging well-established pyridine (B92270) chemistry. A common approach to such 2,3-disubstituted pyridines involves the construction of the pyridine ring itself or the modification of a pre-existing pyridine scaffold.
One plausible synthetic route could start from quinolinic acid. A patent for the synthesis of 3-fluoropyridine-2-methanol outlines a method that begins with the conversion of quinolinic acid to its anhydride, followed by esterification to a monoester. google.com A similar strategy could be envisioned for this compound, where a key intermediate, 2,3-pyridinedioic acid-2-isopropyl ester, could be subjected to reduction of the carboxylic acid at the 3-position to the corresponding alcohol. google.com
Alternatively, metal-organic chemistry provides powerful tools for the specific functionalization of the pyridine ring. Directed ortho-metalation of a 2-substituted pyridine can be a key step. For instance, the metallation of 2-chloropyridine (B119429) can be directed to the 3-position, allowing for the introduction of a carbonyl group which can then be reduced to the methanol (B129727). rsc.org Subsequent nucleophilic substitution of the chloro group with an isopropyl Grignard reagent, or a similar organometallic species, would yield the target scaffold.
The synthesis of a library of (pyridin-2-yl)methanol derivatives has been reported in the context of developing selective TRPV3 antagonists. nih.govresearchgate.net These syntheses often involve the coupling of substituted pyridine precursors, highlighting the modularity of such synthetic approaches. While not directly involving the 2-isopropyl-3-methanol substitution pattern, the methodologies for creating diverse pyridine-based structures are highly relevant.
A general method for the α-methylation of pyridines using a continuous flow setup with a Raney® nickel catalyst has also been demonstrated, suggesting that direct alkylation of a suitable pyridin-3-yl)methanol precursor could be a potential, albeit likely less regioselective, route. mdpi.com
Systematic Structural Modifications of the Pyridine Nucleus and Substituents
Systematic modifications of the pyridine nucleus and its substituents are crucial for establishing structure-activity relationships (SAR). For the this compound scaffold, these modifications can be categorized as follows:
Electronic Effects: The electronic nature of the pyridine ring can be tuned by introducing electron-donating or electron-withdrawing groups at other positions (4, 5, or 6). For example, the introduction of a fluorine atom, as in 3-fluoropyridine-2-methanol, significantly alters the electronic properties of the ring. google.com
Steric Effects: The size and shape of the substituents at the 2- and 3-positions, as well as elsewhere on the ring, can influence the molecule's conformation and its ability to interact with biological targets or other molecules.
Hydrogen Bonding Capacity: The hydroxyl group of the methanol substituent and the nitrogen atom of the pyridine ring are key sites for hydrogen bonding. Modifications that alter the acidity or basicity of these groups, or introduce new hydrogen bonding sites, can have a profound impact on the molecule's properties.
Research on 3-substituted pyridines has shown that the nature of the substituent at the 3-position significantly influences the pKa of the pyridine nitrogen. mdpi.com This, in turn, affects the molecule's behavior in different chemical environments.
Exploration of Side Chain Variations at the Isopropyl and Methanol Positions
Isopropyl Position (Position 2): The isopropyl group can be replaced by other alkyl groups of varying size and branching (e.g., methyl, ethyl, tert-butyl) to investigate the impact of steric bulk on reactivity and potential binding interactions. Aromatic or heteroaromatic rings could also be introduced at this position, as seen in the synthesis of 2-[1-(1-methylethyl)-1H-pyrazol-5-yl)pyridin-3-yl]methanol, to explore the effects of extended π-systems. nih.gov
Methanol Position (Position 3): The primary alcohol of the methanol group can be oxidized to an aldehyde or a carboxylic acid, or converted to an ether or an ester. These transformations alter the hydrogen bonding capability and the electronic nature of the substituent. Furthermore, the hydroxyl group can be replaced with other functional groups such as amines or halogens. For example, the synthesis of (pyridin-2-yl)methanol derivatives often involves modifications at the methanol position to optimize pharmacological properties. nih.govresearchgate.net
| Position of Modification | Original Group | Potential Modifications | Anticipated Effect |
| 2 | Isopropyl | Methyl, Ethyl, Cyclohexyl, Phenyl | Alteration of steric hindrance and lipophilicity |
| 3 | Methanol | Aldehyde, Carboxylic Acid, Methoxy (B1213986), Amino | Change in electronic properties and hydrogen bonding capacity |
| 4, 5, or 6 | Hydrogen | Fluoro, Chloro, Methyl, Methoxy | Modulation of pyridine ring electronics and overall polarity |
Elucidation of Structure-Reactivity Relationships (SRR) within Derivative Series
Structure-reactivity relationships (SRR) aim to correlate the chemical structure of a series of compounds with their reactivity in specific chemical transformations. For derivatives of this compound, the reactivity is largely governed by the pyridine nitrogen and the methanol hydroxyl group.
The basicity of the pyridine nitrogen is influenced by the electronic nature of the substituents on the ring. Electron-donating groups, such as alkyl groups, increase the basicity, while electron-withdrawing groups, like halogens, decrease it. A theoretical study on 3-substituted pyridines has demonstrated a good correlation between the calculated pKa values and experimental data, providing a framework for predicting the basicity of new analogues. mdpi.com
The reactivity of the methanol group, for instance in oxidation or esterification reactions, can be sterically hindered by the adjacent isopropyl group at the 2-position. The extent of this steric hindrance can be systematically studied by varying the size of the substituent at the 2-position.
Investigation of Structure-Optical Property Relationships, including Nonlinear Optical (NLO) Properties
The relationship between the molecular structure and the optical properties of pyridine derivatives is an active area of research. The presence of a π-conjugated system in the pyridine ring, coupled with donor and acceptor groups, can give rise to interesting linear and nonlinear optical (NLO) properties.
Studies on other organic molecules have shown that factors such as molecular conformation, packing in the solid state, and intermolecular interactions (like hydrogen bonding) play a crucial role in determining the bulk optical properties. rsc.org
Conformational Analysis of Derivatives and Their Influence on Chemical Properties
The relative orientation of the isopropyl and methanol substituents with respect to the pyridine ring can significantly impact the chemical properties of the molecule. The rotation around the C2-C(isopropyl) and C3-C(methanol) bonds can lead to different stable conformers.
Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the preferred conformations and the energy barriers for rotation. For instance, conformational analysis of 2-substituted piperazines has revealed that the axial conformation is often preferred and can be stabilized by intramolecular hydrogen bonding. nih.gov Similar intramolecular interactions might be possible between the methanol hydroxyl group and the pyridine nitrogen in certain conformations of this compound derivatives, which would influence their reactivity.
Theoretical and Computational Chemistry Studies of 2 Isopropylpyridin 3 Yl Methanol
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure
The electronic structure of (2-Isopropylpyridin-3-yl)methanol can be meticulously investigated using quantum chemical calculations. Density Functional Theory (DFT) and ab initio methods are powerful tools for this purpose. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for organic molecules. researchgate.netscispace.comscirp.org The choice of basis set, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets, is crucial for obtaining reliable results. scispace.comscirp.org
These calculations can elucidate key aspects of the molecule's electronic nature, including the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. scispace.com For this compound, the electron-donating isopropyl group is expected to raise the energy of the HOMO, while the pyridine (B92270) ring acts as an electron acceptor, influencing the LUMO. The methanol (B129727) group can participate in both electron donation and hydrogen bonding, further modulating the electronic landscape.
A representative table of calculated electronic properties for a related pyridinylmethanol derivative is shown below, illustrating the type of data that can be generated.
| Property | Calculated Value | Method | Reference |
| HOMO Energy | -6.2 eV | B3LYP/6-311+G(d,p) | scispace.com |
| LUMO Energy | -0.9 eV | B3LYP/6-311+G(d,p) | scispace.com |
| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311+G(d,p) | scispace.com |
| Dipole Moment | 2.5 D | B3LYP/6-311+G(d,p) | researchgate.net |
Table 1: Representative calculated electronic properties for a substituted pyridinylmethanol derivative. The values for this compound are expected to be of a similar order of magnitude.
Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry provides invaluable tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven to be highly effective for this purpose. uncw.edursc.org By calculating the isotropic shielding constants for each nucleus and referencing them to a standard like tetramethylsilane (B1202638) (TMS), theoretical NMR spectra can be generated. For this compound, distinct signals would be expected for the protons and carbons of the pyridine ring, the isopropyl group, and the methanol substituent.
IR Spectroscopy: Theoretical infrared (IR) spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. scispace.com This is typically done by performing a frequency calculation on the optimized geometry of the molecule. The resulting vibrational modes can be animated to visualize the atomic motions associated with each peak. For this compound, characteristic vibrational modes would include the O-H stretch of the methanol group, C-H stretches of the aromatic ring and the isopropyl group, and various C-C and C-N stretching and bending modes within the pyridine ring.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be constructed. researchgate.net The electronic transitions in this compound would likely involve π-π* transitions within the pyridine ring and n-π* transitions associated with the nitrogen atom and the oxygen of the methanol group.
A table of expected spectroscopic data for this compound, based on studies of analogous compounds, is provided below.
| Spectroscopy | Parameter | Expected Range/Value |
| ¹H NMR | Chemical Shift (δ, ppm) - Pyridine Ring | 7.0 - 8.5 |
| Chemical Shift (δ, ppm) - CH (isopropyl) | 3.0 - 3.5 | |
| Chemical Shift (δ, ppm) - CH₃ (isopropyl) | 1.2 - 1.5 | |
| Chemical Shift (δ, ppm) - CH₂ (methanol) | 4.5 - 5.0 | |
| Chemical Shift (δ, ppm) - OH (methanol) | Variable (depends on solvent and concentration) | |
| ¹³C NMR | Chemical Shift (δ, ppm) - Pyridine Ring | 120 - 150 |
| Chemical Shift (δ, ppm) - CH (isopropyl) | 30 - 40 | |
| Chemical Shift (δ, ppm) - CH₃ (isopropyl) | 20 - 25 | |
| Chemical Shift (δ, ppm) - CH₂ (methanol) | 60 - 70 | |
| IR | Wavenumber (cm⁻¹) - O-H stretch | 3200 - 3600 |
| Wavenumber (cm⁻¹) - C-H stretch (aromatic) | 3000 - 3100 | |
| Wavenumber (cm⁻¹) - C-H stretch (aliphatic) | 2850 - 3000 | |
| Wavenumber (cm⁻¹) - C=N, C=C stretch | 1400 - 1600 | |
| UV-Vis | λ_max (nm) | 260 - 280 |
Table 2: Expected spectroscopic parameters for this compound based on computational studies of similar pyridine derivatives. Actual experimental values may vary.
Conformational Landscape Analysis and Determination of Energy Minima
Conformational analysis is typically performed by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step. This process, known as a potential energy surface (PES) scan, allows for the identification of energy minima (stable conformers) and transition states (energy barriers between conformers). High-level quantum chemical methods can then be used to optimize the geometries and calculate the relative energies of the identified conformers. The Boltzmann distribution can be used to determine the population of each conformer at a given temperature. For this compound, the orientation of the isopropyl group relative to the pyridine ring and the orientation of the hydroxyl group will be the primary determinants of the conformational preferences.
Molecular Dynamics Simulations for Investigating Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules and their interactions with the surrounding environment. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the structure and dynamics of liquids, solutions, and complex biological systems.
For this compound, MD simulations can be employed to investigate its behavior in different solvents. Of particular interest would be the study of hydrogen bonding interactions between the methanol group's hydroxyl and solvent molecules, as well as with other molecules of this compound in the pure liquid state. Polarizable force fields can be used to more accurately model the electrostatic interactions. nih.gov Such simulations can provide information on radial distribution functions, which describe the probability of finding another atom at a certain distance from a reference atom, as well as the dynamics of hydrogen bond formation and breaking.
Theoretical Studies of Reaction Mechanisms and Transition State Geometries
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The geometry of the transition state and its energy relative to the reactants (the activation energy) are key to understanding the reaction kinetics.
For this compound, several reactions could be investigated theoretically. For instance, the oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a common transformation for such compounds. Computational methods can be used to model the reaction pathway with various oxidizing agents, determining the most likely mechanism and the factors that influence the reaction rate. Another area of interest could be the study of its role in more complex reactions, such as its involvement in photochemical processes. rsc.org
Computational Assessment and Design for Enhanced Nonlinear Optical (NLO) Responses
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). Computational methods, particularly DFT, are widely used to calculate these properties. researchgate.nettandfonline.com
Pyridine derivatives are known to exhibit NLO properties, and the strategic placement of electron-donating and electron-accepting groups can significantly enhance their NLO response. acs.orgrsc.org In this compound, the isopropyl group acts as an electron donor and the pyridine ring as an acceptor, creating a "push-pull" system that can lead to a significant second-order NLO response (characterized by the first hyperpolarizability, β). The methanol group can also contribute to the NLO properties through its electronic and hydrogen-bonding capabilities.
Computational studies can be used to predict the hyperpolarizabilities of this compound and to design new derivatives with even greater NLO responses. worldscientific.com For example, by systematically varying the substituents on the pyridine ring, it is possible to identify structures with optimized NLO properties.
A table summarizing the types of NLO calculations and their significance is presented below.
| NLO Property | Computational Method | Significance |
| Polarizability (α) | DFT (e.g., B3LYP) | Describes the linear response of the electron cloud to an electric field. |
| First Hyperpolarizability (β) | DFT, TD-DFT | Quantifies the second-order NLO response, essential for effects like second-harmonic generation. |
| Second Hyperpolarizability (γ) | DFT, TD-DFT | Describes the third-order NLO response, relevant for third-harmonic generation and optical Kerr effect. |
Table 3: Overview of computational methods for assessing NLO properties.
Applications As a Building Block in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Molecular Architectures
While no definitive reports showcase (2-Isopropylpyridin-3-yl)methanol as a key intermediate in the total synthesis of a complex natural product or pharmaceutical agent, its structure is suggestive of such a role. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further carbon-carbon bond-forming reactions or amide couplings.
A patent for crystalline polymorphs of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde implicitly highlights the relevance of the "(2-(1-isopropyl...)-pyridin-3-yl)methoxy" scaffold in medicinal chemistry. nih.govnih.gov This suggests that this compound could serve as a precursor to such complex molecules, where the methoxy (B1213986) linkage is formed via Williamson ether synthesis from the corresponding alcohol.
Utilization in the Construction of Diverse Heterocyclic Compound Libraries
The generation of diverse heterocyclic compound libraries is a cornerstone of modern drug discovery. Current time information in Ломоносовский район, RU. this compound could, in principle, serve as a valuable starting material for such libraries. The pyridine (B92270) core offers a robust scaffold, while the two substituents provide orthogonal points for diversification.
Table 1: Potential Diversification Points of this compound
| Functional Group | Potential Reactions for Diversification | Resulting Functionality |
| Hydroxymethyl Group | Oxidation, Esterification, Etherification, Halogenation | Aldehyde, Carboxylic Acid, Ester, Ether, Halide |
| Pyridine Ring | N-oxidation, Electrophilic Aromatic Substitution | Pyridine-N-oxide, Halogenated or Nitrated Pyridines |
The creation of such libraries, however, remains a theoretical application for this specific compound, as no published research has been identified.
Integration into Multicomponent Reaction Sequences for Chemical Diversity Generation
Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials. nih.gov The aldehyde, which can be synthesized from this compound via oxidation, could be a key component in various MCRs, such as the Ugi or Passerini reactions. These reactions would allow for the introduction of multiple points of diversity in a single synthetic step, leading to the rapid generation of a library of complex, pyridine-containing molecules. The steric hindrance from the adjacent isopropyl group could also impart unique selectivity in such reactions. However, there are no specific examples in the literature of this compound or its derivatives being used in MCRs.
Strategies for Efficient Functional Group Interconversion and Derivatization
The synthetic utility of a building block is greatly enhanced by the ability to efficiently interconvert its functional groups. For this compound, a number of standard transformations could be envisaged.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to the carboxylic acid (2-isopropylnicotinic acid) could be achieved with stronger oxidizing agents like potassium permanganate.
Halogenation: The hydroxyl group can be converted to a halide, a versatile functional group for cross-coupling reactions. For instance, treatment with thionyl chloride or phosphorus tribromide would yield the corresponding chloride or bromide.
Table 2: Key Functional Group Interconversions
| Starting Material | Reagent(s) | Product |
| This compound | PCC, CH₂Cl₂ | 2-Isopropyl-3-pyridinecarboxaldehyde |
| This compound | SOCl₂ | 3-(Chloromethyl)-2-isopropylpyridine |
| This compound | NaH, R-X | 3-(Alkoxymethyl)-2-isopropylpyridine |
These proposed transformations are based on general organic chemistry principles, as specific literature examples for this compound are lacking.
Development of Novel Synthetic Methodologies Leveraging the Compound's Unique Reactivity
The development of novel synthetic methodologies often relies on the unique reactivity of specifically designed substrates. The steric and electronic properties of this compound could potentially be leveraged in this regard. For instance, the isopropyl group could direct metallation to a specific position on the pyridine ring, enabling regioselective functionalization. Furthermore, the proximity of the hydroxyl and isopropyl groups might facilitate intramolecular reactions, leading to the formation of novel heterocyclic systems. To date, no such methodologies have been reported in the scientific literature.
Coordination Chemistry and Catalytic Applications
Design and Synthesis of Metal Complexes Utilizing (2-Isopropylpyridin-3-yl)methanol as a Ligand
The synthesis of these complexes typically involves the reaction of a metal salt with the this compound ligand in a suitable solvent. The reaction conditions, such as temperature and the nature of the solvent, can play a crucial role in determining the final structure of the complex. For instance, the synthesis of cobalt(II/III) complexes with pyridine (B92270) alcoholate ligands has been shown to be temperature-dependent, leading to either a mononuclear complex or a neutral cubane (B1203433) cluster. researchgate.net
Chelation Properties, Coordination Modes, and Ligand Field Effects
This compound, like other pyridine alcohols, can act as a versatile ligand, exhibiting various coordination modes. nih.gov The most common coordination is through the nitrogen atom of the pyridine ring and the oxygen atom of the methanol (B129727) group, forming a chelate ring. This bidentate coordination stabilizes the metal center. However, other coordination modes are also possible, depending on the metal ion, the reaction conditions, and the presence of other ligands. For example, 2,6-dimethanol pyridine has been observed to act as a bichelating (O,N,O') ligand, leading to the formation of trinuclear species with additional bridging modes. researchgate.nettandfonline.com
The electronic properties of the ligand, influenced by the isopropyl and methanol substituents, affect the ligand field around the metal ion. Pyridine itself is considered a weak π-acceptor ligand. wikipedia.org The electron-donating nature of the isopropyl group can increase the electron density on the pyridine nitrogen, potentially strengthening the metal-ligand bond. These ligand field effects, in turn, influence the electronic and magnetic properties of the metal complex, as well as its reactivity in catalytic applications.
Application of Transition Metal Complexes in Homogeneous Catalysis
Transition metal complexes containing pyridine-based ligands are widely used in homogeneous catalysis. researchgate.net The complexes derived from this compound are expected to find applications in various catalytic transformations. The specific structure and electronic properties of these complexes can be tailored to enhance their catalytic activity and selectivity for a particular reaction.
While specific applications for this compound complexes are not extensively documented in the provided search results, the broader class of pyridine alcohol metal complexes has shown promise in various catalytic processes. nih.gov For example, rhodium complexes with phosphine (B1218219) ligands, which can be analogous to pyridyl alcohol ligands in terms of their donor properties, are effective catalysts for methanol carbonylation. ijcce.ac.ir Furthermore, gold complexes with various ligands have been shown to catalyze a wide range of organic reactions, and the choice of ligand is crucial for controlling the reaction pathway and selectivity. nih.gov The steric and electronic properties imparted by the this compound ligand could be beneficial in directing the outcome of such catalytic reactions.
Development of Chiral Ligands for Asymmetric Catalytic Transformations
The development of chiral ligands for asymmetric catalysis is a significant area of research, and this compound provides a scaffold for creating such ligands. researchgate.net The introduction of chirality into the ligand allows for the synthesis of enantiomerically enriched products, which is of great importance in the pharmaceutical and fine chemical industries. uniurb.it
Chiral pyridyl alcohols can be prepared through various synthetic routes, including the asymmetric cyanation of aldehydes followed by reduction. researchgate.net Once the chiral alcohol is obtained, it can be used to synthesize chiral metal complexes. These chiral catalysts can then be employed in a variety of asymmetric transformations. For instance, chiral pyridine derivatives have been successfully used as organocatalysts for the asymmetric acylation of secondary alcohols. acs.org The strategic placement of chiral centers within the ligand framework, including those derived from this compound, can lead to highly selective catalysts. Chiral oxazolidine (B1195125) ligands, which can be synthesized from readily available amino alcohols, have also shown promise in asymmetric catalysis. nih.gov
Mechanistic Investigations of Catalytic Cycles Involving the Compound's Complexes
Understanding the mechanism of a catalytic cycle is crucial for optimizing the catalyst's performance and for the rational design of new catalysts. Mechanistic investigations of catalytic cycles involving complexes of this compound would likely focus on identifying the key intermediates and transition states.
While specific mechanistic studies on this compound complexes are not detailed in the search results, general principles from related systems can be applied. For example, in the asymmetric acylation of alcohols catalyzed by chiral pyridine derivatives, a proposed mechanism involves a conformation switch in the catalyst governed by an intramolecular cation-π interaction. acs.org This type of detailed mechanistic understanding, often aided by computational studies, is essential for advancing the field. brown.edu For P,N-ligands, it is suggested that they can stabilize intermediate oxidation states or geometries during a catalytic cycle. researchgate.net Similar effects could be expected for complexes of this compound, where the interplay between the pyridine nitrogen and the methanol oxygen could play a key role in the catalytic process.
Biochemical Interactions and Molecular Recognition Studies Non Clinical Focus
Investigation of Molecular Interactions with Select Biological Macromolecules
The study of how small molecules like (2-Isopropylpyridin-3-yl)methanol interact with biological macromolecules is fundamental to understanding their biochemical function. These interactions are governed by a variety of non-covalent forces, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific chemical structure of this compound, featuring a pyridine (B92270) ring, an isopropyl group, and a hydroxymethyl group, dictates the nature and strength of its interactions with proteins and other biological targets.
The hydroxyl (-OH) group is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This allows it to form hydrogen bonds with amino acid residues in the binding sites of proteins, such as serine, threonine, tyrosine, aspartate, and glutamate, as well as with the peptide backbone. The pyridine ring, an aromatic heterocycle, can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. The isopropyl group, being nonpolar, is likely to engage in hydrophobic interactions, burying itself in hydrophobic pockets within a protein's three-dimensional structure.
While specific studies detailing the interaction of this compound with a wide range of biological macromolecules are not extensively documented in publicly available literature, the principles of molecular interactions suggest that it has the potential to bind to various proteins where the combination of hydrogen bonding and hydrophobic interactions is crucial for ligand recognition.
Ligand-Target Binding Affinity Studies via In Vitro Biochemical Assays
In vitro biochemical assays are essential for quantifying the binding affinity of a ligand for its biological target. These assays measure parameters such as the inhibition constant (K_i), the dissociation constant (K_d), or the half-maximal inhibitory concentration (IC50), which indicate the strength of the interaction. Common techniques for determining binding affinity include radioligand binding assays, fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).
Specific binding affinity data for this compound is not widely reported. However, data for analogous compounds can provide insights into the potential binding affinities of this class of molecules. For instance, in a patent for KRAS G12C inhibitors, a structurally related compound, (3-amino-2-isopropylpyridin-4-yl)methanol, was investigated for its biological activity. epo.org While not a direct measure of binding affinity to a specific target, the reported IC50 value for the inhibition of p-ERK provides an indication of the compound's cellular potency, which is often correlated with target engagement.
Table 1: Biological Activity of a this compound Analog
| Compound | Assay | Cell Line | IC50 (µM) |
|---|
This table presents data for an analog of this compound to illustrate the type of data obtained from in vitro biochemical assays.
Mechanistic Elucidation of Enzyme Modulation, with a focus on Aminoacyl-tRNA Synthetase Interactions
Enzyme modulation by small molecules is a cornerstone of biochemistry and drug discovery. Modulators can either inhibit or activate enzyme activity. Given the structural similarities of pyridinyl-based compounds to known enzyme inhibitors, this compound and its derivatives are of interest for their potential to modulate enzyme function.
A particularly important class of enzymes in this context is the aminoacyl-tRNA synthetases (aaRSs). These enzymes play a critical role in protein synthesis by attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule. The fidelity of this process is essential for cellular viability, making aaRSs attractive targets for the development of antimicrobial and other therapeutic agents. nih.gov
The mechanism of inhibition of aaRSs can vary. Some inhibitors compete with the natural substrates (amino acid, ATP, or tRNA) for binding to the active site. Others bind to allosteric sites, inducing conformational changes that impair enzyme function. The oxaborole tRNA-trapping mechanism is a notable example, where the inhibitor forms a covalent adduct with the tRNA in the editing site of some aaRSs.
While there is no direct evidence in the available literature of this compound inhibiting aaRSs, the exploration of novel heterocyclic compounds as aaRS inhibitors is an active area of research. For example, studies on N-benzylidene-N'-thiazol-2-yl-hydrazines have identified compounds with dual inhibitory activity against both leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS) from Mycobacterium tuberculosis. sigmaaldrich.com This highlights the potential for small molecules to target these essential enzymes. The investigation of this compound's effect on various aaRSs could reveal novel inhibitory activities.
Computational Molecular Docking and Molecular Dynamics Simulations for Binding Mode Analysis
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding modes of ligands to their target macromolecules. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding conformation and the key interactions that stabilize the complex. MD simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of the binding stability and the role of solvent molecules. nih.gov
In the absence of specific experimental data for this compound, computational studies would be invaluable. A typical molecular docking study would involve generating a 3D model of this compound and docking it into the active site of a target protein, for instance, an aminoacyl-tRNA synthetase. The docking results would be scored based on the predicted binding energy, with the top-scoring poses providing hypotheses about the binding mode.
For example, a docking simulation of this compound into the active site of a bacterial LeuRS might show the hydroxymethyl group forming hydrogen bonds with conserved polar residues, while the isopropyl group occupies a hydrophobic sub-pocket, and the pyridine ring engages in π-stacking interactions. MD simulations could then be used to assess the stability of these interactions over several nanoseconds.
Structure-Activity Relationship (SAR) Studies for Biochemical Potency (Strictly In Vitro and Non-Clinical)
Structure-activity relationship (SAR) studies are crucial for optimizing the biochemical potency of a lead compound. By systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its biological activity, researchers can identify the key chemical features required for potent and selective interaction with a biological target.
For pyridine derivatives, SAR studies have been extensively conducted in various contexts. For example, research on pyridin-2(1H)-one derivatives as c-Src kinase inhibitors revealed that specific substitutions significantly influence their inhibitory activity. chapman.edu Similarly, SAR studies on N-(pyridin-3-yl)-2-amino-isonicotinamides have led to the identification of highly potent and selective glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors. nih.gov
In the case of this compound, a hypothetical SAR study could involve the synthesis and in vitro testing of a series of analogs. Modifications could include:
Varying the alkyl group at the 2-position: Replacing the isopropyl group with smaller (methyl, ethyl) or larger (tert-butyl, cyclohexyl) alkyl groups to probe the size and shape of the hydrophobic pocket.
Modifying the hydroxymethyl group at the 3-position: Esterification or etherification of the hydroxyl group to investigate the importance of its hydrogen bonding capacity.
Substituting the pyridine ring: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, amino groups) at different positions on the pyridine ring to modulate its electronic properties and explore additional interactions with the target.
A patent related to KRAS G12C inhibitors provides a real-world example of such SAR, where the introduction of an amino group at the 3-position of a related pyridinyl methanol (B129727) scaffold was part of the optimization process. epo.org
Table 2: Illustrative SAR Data for Pyridine Derivatives
| Compound/Analog | Modification | Target/Assay | Activity (IC50/Ki) |
|---|---|---|---|
| Analog A | 2-isopropyl, 3-hydroxymethyl | Hypothetical Target X | 10 µM |
| Analog B | 2-methyl, 3-hydroxymethyl | Hypothetical Target X | 25 µM |
| Analog C | 2-isopropyl, 3-methoxymethyl | Hypothetical Target X | 50 µM |
This table presents hypothetical data to illustrate the principles of a structure-activity relationship study for this compound.
Exploration of Novel Biochemical Targets for Molecular Probes
The unique structural features of this compound make it a candidate for exploration as a molecular probe to investigate novel biochemical targets. Molecular probes are small molecules used to study the function of biological systems. An effective probe should be potent, selective, and have a well-defined mechanism of action.
Given the prevalence of pyridine-containing molecules in medicinal chemistry, this compound could be used as a scaffold for the development of probes for a variety of target classes, including kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes. For example, derivatives of pyridinyl methanol have been developed as selective antagonists for the transient receptor potential vanilloid 3 (TRPV3) channel, indicating the utility of this scaffold in targeting ion channels. nih.gov
The process of identifying novel targets for this compound could involve phenotypic screening, where the compound is tested in a variety of cell-based assays that measure different biological processes. Any observed phenotype could then be followed up with target identification studies, such as affinity chromatography or proteomic approaches, to identify the specific protein(s) with which the compound interacts. The development of photoaffinity-labeled derivatives of this compound could be a powerful strategy for covalently labeling its binding partners, facilitating their identification.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Isopropylpyridin 3 Yl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the molecular framework of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within (2-Isopropylpyridin-3-yl)methanol.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers a fundamental overview of the molecule's structure. In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals correspond to the different types of protons present. For this compound, distinct signals would be expected for the aromatic protons on the pyridine (B92270) ring, the methanolic proton (-CH₂OH), the methine proton of the isopropyl group (-CH(CH₃)₂), and the methyl protons of the isopropyl group (-CH(CH₃)₂).
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, with its chemical shift indicative of its electronic environment.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 8.5 | Multiplet | 3H |
| -CH₂OH | ~4.7 | Singlet/Doublet | 2H |
| -CH(CH₃)₂ | ~3.0 | Septet | 1H |
| -OH | Variable | Singlet (broad) | 1H |
| -CH(CH₃)₂ | ~1.2 | Doublet | 6H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyridine C (substituted) | 140 - 160 |
| Pyridine C-H | 120 - 140 |
| -CH₂OH | ~60 |
| -CH(CH₃)₂ | ~30 |
| -CH(CH₃)₂ | ~22 |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further clarity on the connectivity of atoms. COSY experiments would reveal correlations between coupled protons, for instance, confirming the coupling between the methine proton and the methyl protons of the isopropyl group. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon in the molecular structure.
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS for Fragmentation Pathway Analysis)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound. This precision allows for the determination of the compound's elemental formula, confirming its atomic composition with a high degree of confidence.
Tandem mass spectrometry (MS/MS) is instrumental in elucidating the fragmentation pathways of the molecule. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the hydroxyl group, the entire methanol (B129727) substituent, or parts of the isopropyl group. Analyzing these fragmentation pathways helps to piece together the connectivity of the molecule.
Table 3: Predicted HRMS and Major MS/MS Fragments for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | Calculated Exact Mass + 1.0078 | Protonated Molecular Ion |
| [M-OH]⁺ | Calculated Exact Mass - 17.0027 | Loss of hydroxyl radical |
| [M-CH₂OH]⁺ | Calculated Exact Mass - 31.0184 | Loss of hydroxymethyl radical |
| [M-C₃H₇]⁺ | Calculated Exact Mass - 43.0548 | Loss of isopropyl group |
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
While NMR and MS provide information about the molecule in the gas or solution phase, single-crystal X-ray diffraction offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The data obtained from X-ray diffraction allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. It also reveals the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group. For this compound, this would provide unambiguous confirmation of the relative positions of the isopropyl and methanol substituents on the pyridine ring.
Due to the current lack of publicly available crystallographic data for this compound, a data table for this section cannot be provided at this time.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.
Infrared spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic groups, the C=C and C=N stretching vibrations of the pyridine ring, and the C-O stretch of the alcohol.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman and IR are different, meaning that some vibrational modes may be more prominent in one technique than the other. Raman spectroscopy is often particularly good for observing the vibrations of the carbon skeleton and symmetric stretches.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |
| -OH | O-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H | C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H | C-H Stretch | 2850-3000 | Strong |
| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | Strong |
| -CH₂OH | C-O Stretch | 1000-1200 | Weak |
Electronic Spectroscopy (UV-Vis and Circular Dichroism) for Electronic Transitions and Chirality
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the pyridine ring system. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are characteristic of the chromophore.
Circular Dichroism (CD) spectroscopy is a specialized form of electronic spectroscopy that is used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since this compound is not inherently chiral, it would not be expected to exhibit a CD spectrum unless it is placed in a chiral environment or derivatized with a chiral auxiliary.
Table 5: Predicted UV-Vis Spectroscopic Data for this compound
| Transition | Predicted λ_max (nm) | Solvent |
| π → π | ~260 | Ethanol |
| n → π | ~270-280 (weak) | Ethanol |
Future Research Avenues and Prospects for 2 Isopropylpyridin 3 Yl Methanol
Exploration of Emerging Synthetic Routes and Sustainable Chemical Processes
At present, there are no established, optimized synthetic routes specifically for (2-Isopropylpyridin-3-yl)methanol in the public domain. Future research would need to focus on developing efficient and sustainable methods for its preparation. Initial investigations would likely draw inspiration from the synthesis of analogous pyridinylmethanols.
Potential synthetic strategies could involve the functionalization of a pre-existing 2-isopropylpyridine (B1293918) scaffold or the construction of the pyridine (B92270) ring with the desired substituents in place. For instance, a plausible route could involve the Grignard reaction of 2-isopropyl-3-lithiopyridine with formaldehyde, or the reduction of a corresponding carboxylic acid or ester, such as ethyl 2-isopropylnicotinate. A patent for the synthesis of a related compound, 3-fluoropyridine-2-methanol, utilizes quinolinic acid as a starting material, suggesting that multi-step syntheses from readily available precursors could be a viable approach. google.com
A key focus for future synthetic research would be the incorporation of green chemistry principles. This could include the use of catalytic methods, flow chemistry for improved safety and scalability, and the selection of environmentally benign solvents and reagents. mdpi.com
Discovery of Novel Reactivity Patterns and Unprecedented Chemical Transformations
The reactivity of this compound is anticipated to be influenced by the interplay of its three key functional components. The pyridine nitrogen provides a site for protonation, alkylation, and coordination to metal centers. The hydroxyl group of the methanol (B129727) substituent can undergo a range of reactions, including oxidation to the corresponding aldehyde or carboxylic acid, and conversion to esters or ethers. The isopropyl group, while relatively inert, exerts steric and electronic effects that could modulate the reactivity of the pyridine ring.
Future research should aim to systematically investigate these reactivity patterns. For example, exploring the compound's behavior in various catalytic cycles could reveal novel transformations. The steric hindrance provided by the isopropyl group at the 2-position could lead to unique regioselectivity in reactions involving the pyridine ring or the adjacent methanol group. Understanding these patterns is crucial for unlocking the compound's potential as a versatile building block in organic synthesis.
Integration into Advanced Materials Science Research, including Photonics and Smart Materials
Pyridine-containing compounds are known to be valuable in materials science due to their electronic properties and ability to coordinate with metals. While no studies have specifically incorporated this compound into materials, its structure suggests potential applications.
The pyridine moiety could be exploited for the construction of metal-organic frameworks (MOFs) or coordination polymers. The hydroxyl group offers a handle for polymerization or for grafting the molecule onto surfaces. The combination of the aromatic pyridine ring and the potential for hydrogen bonding from the methanol group could lead to materials with interesting photophysical properties, making it a candidate for research in photonics. For instance, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or as sensors.
Development of Enhanced Computational Models for Predicting Compound Behavior
In the absence of extensive experimental data, computational modeling will be an invaluable tool for predicting the properties and behavior of this compound. Density Functional Theory (DFT) calculations could be employed to determine its optimized geometry, electronic structure, and spectroscopic properties. researchgate.net
Furthermore, molecular dynamics simulations could provide insights into its interactions with solvents and potential biological targets. Predictive models for properties such as solubility, permeability, and toxicity would be essential for guiding its development in areas like medicinal chemistry. nih.gov Machine learning algorithms, trained on data from similar pyridine derivatives, could also be used to forecast its viscosity and other physical characteristics in various mixtures. nih.gov
Expansion into New Domains of Mechanistic Biochemical Probing and Ligand Design
The pyridine scaffold is a well-established "privileged structure" in drug design, appearing in numerous approved pharmaceuticals. nih.gov The specific substitution pattern of this compound could offer a unique three-dimensional arrangement of functional groups for interaction with biological targets.
Future research should explore the potential of this compound as a scaffold in ligand-based drug design. nih.gov The hydroxyl group can act as a hydrogen bond donor or acceptor, while the pyridine nitrogen can also participate in hydrogen bonding or coordinate with metal ions in enzyme active sites. The isopropyl group provides a lipophilic region that could engage in hydrophobic interactions.
Systematic screening of this compound and its derivatives against various biological targets could uncover novel bioactivities. Its potential as a fragment in fragment-based drug discovery is also a promising avenue for exploration.
Engineering of Highly Selective Molecular Tools and Probes Based on the Compound Scaffold
Building upon the principles of ligand design, this compound could serve as a foundational structure for the development of selective molecular probes. By attaching fluorescent dyes, affinity tags, or reactive groups to the scaffold, researchers could create tools for studying biological processes.
For example, a fluorescently labeled derivative could be used to visualize the localization of a specific protein or enzyme within a cell. The selectivity of such probes would be dictated by the specific interactions of the this compound core with the target of interest. The development of such tools would be contingent on first identifying a biological target for which this scaffold has a notable affinity.
Q & A
Q. What are the common synthetic routes for (2-Isopropylpyridin-3-yl)methanol?
The synthesis typically involves reducing a pyridine precursor containing a carbonyl or halomethyl group. For example:
- Sodium borohydride (NaBH₄) in methanol/ethanol under mild conditions reduces chloromethyl or carbonyl intermediates .
- Lithium aluminum hydride (LiAlH₄) may be used for more sterically hindered substrates, requiring anhydrous conditions and controlled temperatures . Key steps include protecting group strategies (e.g., cyclopropylmethoxy groups) and optimizing solvent polarity to enhance yield .
Q. How is this compound characterized using spectroscopic methods?
- ¹H/¹³C NMR : The pyridine ring protons (δ 7.0–8.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) confirm substitution patterns. The methanol -OH proton appears as a broad singlet (~δ 2.5 ppm) .
- IR Spectroscopy : Stretching frequencies for the hydroxyl group (~3200–3600 cm⁻¹) and aromatic C-H bonds (~3000–3100 cm⁻¹) are critical .
- HPLC/GC-MS : Used to assess purity and quantify impurities, often paired with UV detection (λ ~260 nm for pyridine derivatives) .
Q. What purification methods are effective for isolating this compound?
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates polar byproducts .
- Recrystallization : Ethanol/water mixtures are ideal for removing unreacted starting materials .
- Distillation : Vacuum distillation may be employed for high-boiling-point impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., THF) improve NaBH₄ reactivity, while methanol stabilizes intermediates .
- Temperature Control : Room temperature minimizes side reactions (e.g., over-reduction), but elevated temperatures (~40°C) may accelerate sluggish reductions .
- Catalyst Screening : Palladium or nickel catalysts can enhance selectivity in multi-step syntheses .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm connectivity, especially for overlapping pyridine signals .
- Isotopic Labeling : Deuterated solvents or ¹³C-labeled precursors clarify ambiguous peaks .
- Computational Modeling : DFT calculations predict NMR chemical shifts and IR frequencies, cross-validating experimental data .
Q. What computational methods predict the reactivity of this compound?
- Density Functional Theory (DFT) : Models transition states for nucleophilic reactions (e.g., esterification) and predicts regioselectivity in electrophilic substitutions .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways and stability .
Q. What fluorinated analogs of this compound have been studied for enhanced bioactivity?
- 6-Fluoro-2-(trifluoromethyl)pyridin-3-yl derivatives exhibit improved metabolic stability and receptor binding, validated via in vitro assays (e.g., kinase inhibition) .
- Synthetic Strategies : Direct fluorination using Selectfluor® or halogen-exchange reactions with KF .
Q. How to analyze the stability of this compound under varying pH and temperature?
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- pH-Dependent Hydrolysis : Assessed in buffered solutions (pH 1–13) to identify labile functional groups (e.g., ester or ether linkages) .
Q. What biological targets are plausible for this compound based on structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
